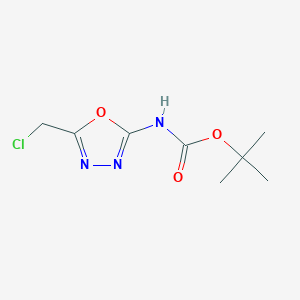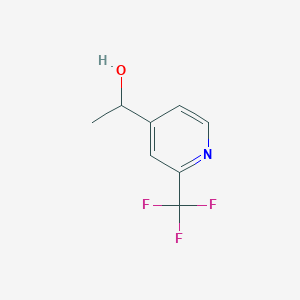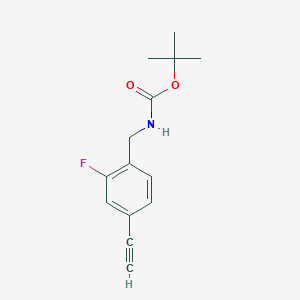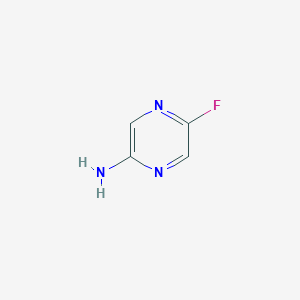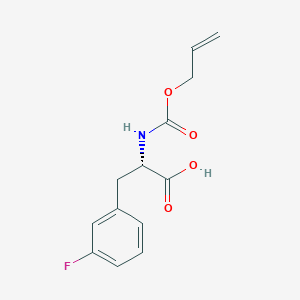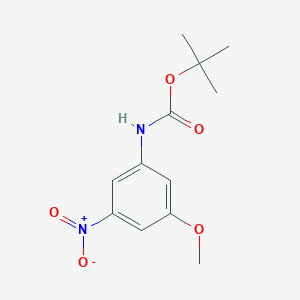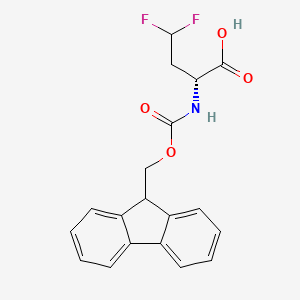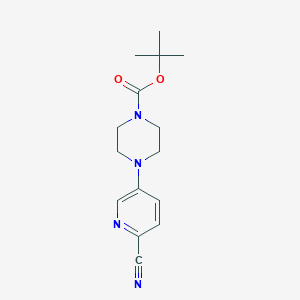
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate
概述
描述
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a tert-butyl ester group and a cyanopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 6-cyanopyridine with tert-butyl 4-piperazinecarboxylate. The process can be carried out under various conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of catalysts and more environmentally friendly solvents can be explored to make the process more sustainable .
化学反应分析
Types of Reactions
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanopyridine moiety.
Reduction: Reduced forms of the cyanopyridine, potentially leading to amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
作用机制
The mechanism of action of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The cyanopyridine moiety may play a role in binding to enzymes or receptors, while the piperazine scaffold provides structural stability and enhances the compound’s bioavailability. Further research is needed to elucidate the exact pathways and molecular interactions involved .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-12(10-16)17-11-13/h4-5,11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODEEFCAGQFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
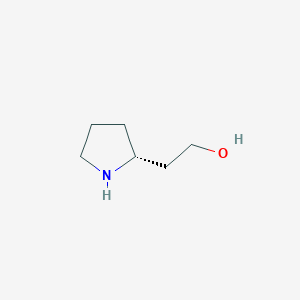
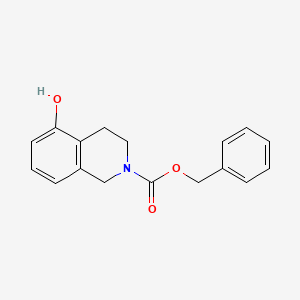
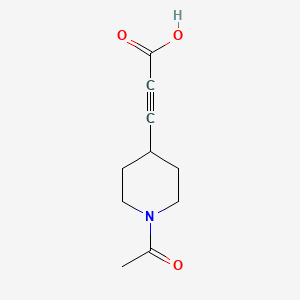
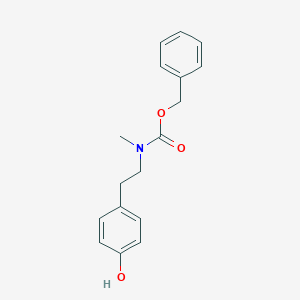
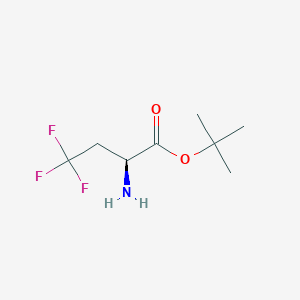
![4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8147985.png)
